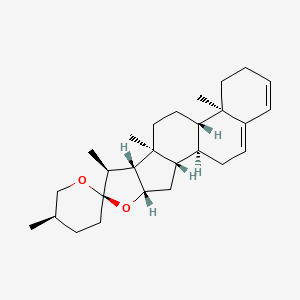
Diosgenin,dehydro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-delta3-diosgenin is a naturally occurring steroidal sapogenin, primarily derived from plants belonging to the Dioscoreaceae family This compound is structurally similar to diosgenin, a well-known precursor for the synthesis of various steroid hormones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-delta3-diosgenin typically involves the extraction of diosgenin from plant sources, followed by chemical modifications. Diosgenin can be extracted using methods such as soxhlet extraction, heat reflux, ultrasonic-assisted extraction, and liquid-liquid extraction . The extracted diosgenin undergoes a series of chemical reactions, including deoxygenation and isomerization, to yield 3-Deoxy-delta3-diosgenin.
Industrial Production Methods: Industrial production of 3-Deoxy-delta3-diosgenin involves large-scale extraction of diosgenin from Dioscorea species, followed by chemical processing. The optimization of extraction parameters, such as solvent composition, solid-to-solvent ratio, particle size, time, and temperature, is crucial for maximizing yield . Advanced techniques like response surface methodology and artificial neural network modeling are employed to enhance the efficiency of the extraction process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deoxy-delta3-diosgenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to remove oxygen functionalities and introduce hydrogen atoms.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of 3-Deoxy-delta3-diosgenin. These derivatives exhibit enhanced biological activities and are used in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
3-Deoxy-delta3-diosgenin has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Medicine: 3-Deoxy-delta3-diosgenin is explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: The compound is used in the production of steroidal drugs and as a raw material for the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-Deoxy-delta3-diosgenin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the phosphatidylinositide-3 kinase (PI3K)/Akt pathway, extracellular signal-regulated kinase (ERK) pathway, and nuclear factor kappa B (NF-κB) pathway . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation. By inhibiting these pathways, 3-Deoxy-delta3-diosgenin can reduce the proliferation of cancer cells, induce apoptosis, and suppress inflammation.
Vergleich Mit ähnlichen Verbindungen
3-Deoxy-delta3-diosgenin is structurally similar to other steroidal sapogenins such as diosgenin, dioscin, and yamogenin. it exhibits unique properties that distinguish it from these compounds:
Eigenschaften
CAS-Nummer |
1672-65-7 |
|---|---|
Molekularformel |
C27H40O2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-diene-6,2'-oxane] |
InChI |
InChI=1S/C27H40O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h5,7-8,17-18,20-24H,6,9-16H2,1-4H3/t17-,18+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
YEQBGJNMHDZXRG-ASBKZRTJSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


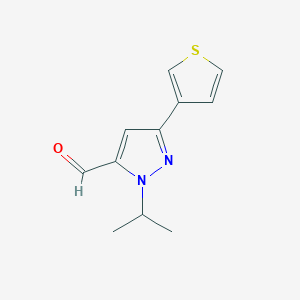
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)

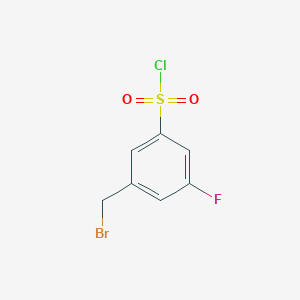
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
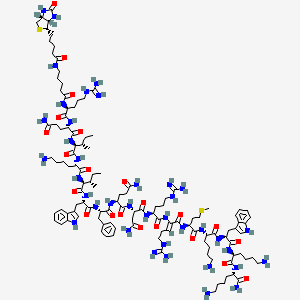
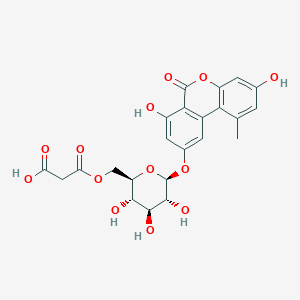
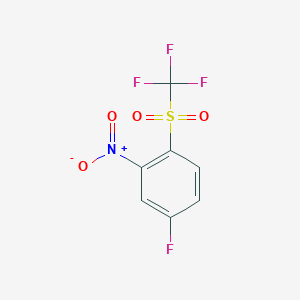
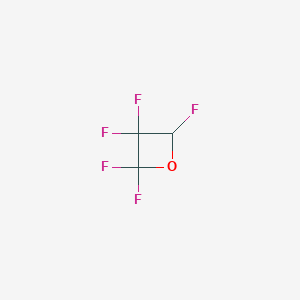
![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
